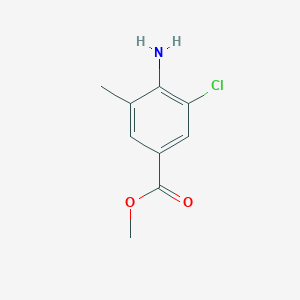

Methyl 4-amino-3-chloro-5-methylbenzoate

Description

Overview of Halogenated Aromatic Esters and Aminobenzoate Derivatives in Academic Contexts

Within the broader family of substituted benzoates, two subgroups of particular interest in academic and industrial research are halogenated aromatic esters and aminobenzoate derivatives. Halogenated aromatic esters, which contain one or more halogen atoms (such as chlorine, bromine, or fluorine) on the benzene (B151609) ring, are prized for their unique chemical reactivity. The presence of a halogen can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability. Furthermore, the halogen atom serves as a versatile chemical handle, enabling a range of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, which are fundamental for constructing complex organic molecules.

Aminobenzoate derivatives are characterized by the presence of one or more amino (-NH₂) groups on the aromatic ring. This functional group is a powerful modulator of a molecule's properties. It can act as a hydrogen bond donor, influencing intermolecular interactions and solubility. Synthetically, the amino group can be readily converted into a wide array of other functionalities. For instance, it can undergo diazotization to form a diazonium salt, which is a highly versatile intermediate that can be replaced by numerous other groups. The combination of both halogen and amino substituents on a benzoate (B1203000) ester framework creates a multifunctional scaffold with distinct and valuable properties for chemical synthesis.

Significance of Methyl 4-amino-3-chloro-5-methylbenzoate within Benzoate Chemistry Research

This compound is a polysubstituted aromatic compound that exemplifies the synthetic utility of this class of molecules. While not a widely known end-product itself, its importance lies in its role as a specialized chemical building block or intermediate in organic synthesis. Its structure is notable for the specific arrangement of four different functional groups on the benzene ring: an amino group, a chloro group, a methyl group, and a methyl ester group.

The significance of this particular arrangement stems from the multiple, distinct reaction pathways it offers to a synthetic chemist. Each functional group can be addressed with specific reagents, allowing for the stepwise and controlled construction of more complex molecules.

The amino group can be acylated or alkylated. More importantly, it can be converted into a diazonium salt, which can then be substituted by a wide range of other groups (e.g., -H, -OH, -F, -Br, -I, -CN), providing access to a vast array of derivatives.

The chloro group is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. It can also react with nucleophiles like Grignard reagents.

The methyl group provides steric and electronic influence on the reactivity of the other groups.

While detailed research focusing exclusively on this compound is not extensive, its availability from chemical suppliers points to its use in synthetic applications. sigmaaldrich.com The utility of closely related structures is well-documented; for example, the related compound Methyl 4-amino-3-methylbenzoate serves as an important intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure. nih.gov This highlights the value of the aminomethylbenzoate scaffold in medicinal chemistry. The specific substitution pattern of this compound makes it a bespoke starting material, likely designed for use in multi-step syntheses of complex target molecules in discovery chemistry.

Compound Data: this compound

The following table summarizes key identifiers and properties for the compound.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 202146-16-5 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₀ClNO₂ | sigmaaldrich.com |

| Molecular Weight | 199.63 g/mol | Calculated |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | SDBXHTMFAXKDML-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-chloro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBXHTMFAXKDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371610 | |

| Record name | methyl 4-amino-3-chloro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202146-16-5 | |

| Record name | methyl 4-amino-3-chloro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of Methyl 4 Amino 3 Chloro 5 Methylbenzoate

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The reactivity of the benzene (B151609) ring in Methyl 4-amino-3-chloro-5-methylbenzoate towards electrophilic aromatic substitution is dictated by the combined electronic effects of its substituents: the amino (-NH2), chloro (-Cl), methyl (-CH3), and methyl carboxylate (-COOCH3) groups. Substituents on a benzene ring can significantly influence the rate and position of electrophilic attack. libretexts.org Activating groups increase the ring's electron density, making it more nucleophilic and thus more reactive than benzene, while deactivating groups decrease electron density and reactivity. doubtnut.com

In this molecule:

Amino (-NH2) and Methyl (-CH3) groups: These are activating groups that donate electron density to the ring, primarily through resonance (for -NH2) and hyperconjugation/induction (for -CH3). They direct incoming electrophiles to the ortho and para positions relative to themselves. chemistrysteps.com

Chloro (-Cl) group: Halogens are an exception; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org

Methyl Carboxylate (-COOCH3) group: This ester group is a deactivating substituent due to the electron-withdrawing nature of the carbonyl group. stackexchange.com It directs incoming electrophiles to the meta position.

Table 1: Directing Effects of Substituents on the Benzoate Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | 4 | Activating | Ortho, Para |

| -Cl | 3 | Deactivating | Ortho, Para |

| -CH₃ | 5 | Activating | Ortho, Para |

| -COOCH₃ | 1 | Deactivating | Meta |

Given the positions of the existing groups, electrophilic substitution is challenging and likely to occur at the C6 position, which is ortho to the methyl group and meta to the amino and ester groups.

Nucleophilic Reactivity of the Amino Group in this compound

The amino group (-NH2) of this compound possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic center. This allows it to react with various electrophiles. A primary application of this reactivity is in acylation reactions. pearson.com Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. libretexts.org This transformation is often used to protect the highly reactive amino group during other reactions, such as electrophilic aromatic substitution, where the unprotected aniline (B41778) can be too reactive and lead to undesirable side products. chemistrysteps.compearson.com The resulting amide is still an activator and an ortho, para director, but its reactivity is moderated because the nitrogen's lone pair is delocalized into the adjacent carbonyl group. chemistrysteps.com

Hydrolysis Mechanisms of Methyl Benzoate Esters in Aqueous Media

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. quora.comlibretexts.org

Acid-Catalyzed Hydrolysis In the presence of a dilute acid catalyst, the reaction is reversible and reaches an equilibrium. libretexts.orgchemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer, a molecule of methanol (B129727) is eliminated, and deprotonation of the resulting species yields the carboxylic acid and regenerates the acid catalyst. libretexts.org Studies on unhindered benzoate esters show that the reaction rate is typically proportional to the hydrogen ion concentration. acs.org

Base-Promoted Hydrolysis (Saponification) Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis is effectively irreversible. libretexts.org The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (-OCH3) as the leaving group, forming the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form a carboxylate salt and methanol. chemistrysteps.com This final acid-base step drives the reaction to completion. The rate of saponification is influenced by the substituents on the benzene ring; electron-withdrawing groups generally increase the rate by making the carbonyl carbon more electrophilic, while electron-donating groups decrease the rate. oieau.frchegg.com High temperatures (200–300 °C) can be used to achieve quantitative saponification, even for sterically hindered esters. rsc.orgrsc.orgrsc.org

Table 2: General Effect of Substituents on Methyl Benzoate Hydrolysis Rate

| Substituent Type | Effect on Saponification Rate | Example Group |

| Electron-Withdrawing | Increases rate | -NO₂, -Cl, -CN |

| Electron-Donating | Decreases rate | -OCH₃, -CH₃, -NH₂ |

For this compound, the presence of both electron-donating (-NH2, -CH3) and electron-withdrawing (-Cl) groups results in a complex effect on the hydrolysis rate.

Coupling Reactions Involving Halogenated Benzoates

The chloro substituent on the benzoate ring allows this compound to participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com The Heck reaction, for instance, couples aryl halides with alkenes. organic-chemistry.org However, aryl chlorides are notably less reactive than aryl bromides and iodides in these reactions. mdpi.com Consequently, successful Heck couplings with aryl chlorides often require higher temperatures (e.g., 100-120 °C) and specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃). acs.orgdiva-portal.org The use of specific bases and conditions, like microwave heating, can also accelerate these reactions. researchgate.netacs.org Similarly, in other coupling reactions like the Suzuki-Miyaura coupling, the inertness of the C-Cl bond necessitates more forcing conditions or highly active catalysts compared to reactions with other aryl halides. researchgate.net

Oxidation and Reduction Potentials of Amino and Chloro Substituents

The electrochemical properties of this compound are determined by its functional groups, particularly the amino and chloro substituents.

Oxidation of the Amino Group: The amino group can be electrochemically oxidized. The potential at which this occurs is highly dependent on the nature of other substituents on the aromatic ring. researchgate.net Electron-donating groups lower the oxidation potential (making it easier to oxidize), while electron-withdrawing groups shift the potential to more positive values. researchgate.netmdpi.com The initial step in the anodic oxidation of aniline derivatives is typically the loss of one electron from the nitrogen atom to form a radical cation. researchgate.netmdpi.com For substituted anilines, a strong correlation exists between their oxidation potential and the energy of the highest occupied molecular orbital (HOMO). umn.edu

Reduction of the Chloro Group: The chloro group can be removed through reduction processes. One common method is catalytic hydrodehalogenation, where the C-Cl bond is cleaved and replaced with a C-H bond. This can be achieved using a catalyst (like palladium on carbon) and a hydrogen source. Additionally, electrochemical reduction of the C-Cl bond is possible, although it generally occurs at more negative potentials than the reduction of corresponding C-Br or C-I bonds.

Table 3: Representative Oxidation Potentials of Substituted Anilines

| Compound | Substituent Effect | Typical Oxidation Potential Range (V vs. SCE) |

| Aniline | Reference | ~0.9 |

| p-Methoxyaniline | Electron-Donating | ~0.7 |

| p-Chloroaniline | Electron-Withdrawing | ~1.0 |

| p-Nitroaniline | Strongly Electron-Withdrawing | ~1.3 |

Note: This table provides general, illustrative values to show trends; specific potentials vary with experimental conditions. The potential for this compound would be a composite of its various substituents.

Derivatization Reactions for Advanced Chemical Structures

The functional groups on this compound serve as handles for further chemical modification to build more complex molecules. The nucleophilic amino group and the electrophilic ester group are primary sites for derivatization. For instance, the amino group can be converted into a hydrazide by reacting the ester with hydrazine, which can then be used to synthesize various heterocyclic compounds like triazoles. mdpi.comresearchgate.net

Formation of Acylamino Derivatives

As discussed in section 3.2, a key derivatization is the acylation of the 4-amino group to form an N-acyl derivative, or an acetamide (B32628) in the case of acetylation. libretexts.org This reaction involves treating the parent compound with an acylating agent like acetic anhydride or acetyl chloride, often in the presence of a mild base. libretexts.org The resulting acylamino (or acetamido) group is significantly less basic and less activating than the original amino group. This transformation is synthetically useful for controlling reactivity in subsequent steps or for building larger molecular architectures where an amide linkage is desired. chemistrysteps.compearson.com

Synthesis of Heterocyclic Scaffolds from Benzoate Precursors

This compound serves as a valuable and functionalized starting material for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry. The strategic placement of the amino, chloro, methyl, and methyl ester groups on the benzene ring allows for diverse cyclization strategies. A primary application of this precursor is in the synthesis of substituted quinazolinones, a class of fused heterocyclic compounds.

The transformation of ortho-aminoaryl esters into quinazolinones is a well-established methodology in synthetic organic chemistry. One of the most direct methods involves a cyclocondensation reaction with a suitable one-carbon (C1) source, such as formamide (B127407). In this process, this compound undergoes a reaction where the amino group and the adjacent methyl ester participate in the formation of the pyrimidinone ring fused to the existing benzene ring.

The reaction is typically performed by heating the benzoate precursor with an excess of formamide. The process begins with the N-formylation of the primary amino group of the benzoate. At elevated temperatures, the newly formed formamide derivative undergoes an intramolecular cyclization. The nitrogen of the formyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This is followed by the elimination of a molecule of methanol and then water to yield the final, stable aromatic quinazolinone ring system. This reaction effectively builds the heterocyclic portion of the molecule, resulting in a 6-chloro-8-methylquinazolin-4(3H)-one scaffold. This general approach is a cornerstone in the synthesis of numerous quinazolinone derivatives from various anthranilic acid esters. organic-chemistry.orgresearchgate.net

The table below outlines a representative transformation of this compound into a fundamental quinazolinone scaffold.

Interactive Data Table: Synthesis of a Quinazolinone Scaffold

| Reactant | Reagent | Reaction Type | Product | Scaffold Formed |

|---|---|---|---|---|

| This compound | Formamide (HCONH₂) | Cyclocondensation | 6-Chloro-8-methylquinazolin-4(3H)-one | Quinazolinone |

This synthetic route highlights the utility of this compound as a building block. The resulting quinazolinone structure retains the chlorine and methyl substituents from the precursor, providing further sites for functionalization or for tuning the electronic and steric properties of the final molecule. The N-H group and the carbonyl group within the newly formed ring also offer reactive handles for subsequent chemical modifications, allowing for the generation of a diverse library of derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Amino 3 Chloro 5 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of protons (¹H) and carbon atoms (¹³C).

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of Methyl 4-amino-3-chloro-5-methylbenzoate is utilized to identify and map the various proton environments in the molecule. The structure contains distinct sets of protons: two aromatic protons, the amino group protons, the ester's methyl protons, and the aromatic ring's methyl protons.

The analysis of the spectrum allows for the assignment of each signal to its corresponding protons based on chemical shift (δ), signal multiplicity, and integration (the relative number of protons).

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons at positions 2 and 6. Due to the substitution pattern, they are not adjacent to other protons, and are thus expected to appear as distinct singlets.

Amino Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration.

Ester Methyl Protons (-OCH₃): The three protons of the methyl group of the ester function are chemically equivalent and shielded, resulting in a sharp singlet.

Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached directly to the aromatic ring are also equivalent and produce a sharp singlet, typically at a different chemical shift than the ester methyl protons.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (Position 2/6) | ~7.6 - 7.8 | Singlet (s) | 1H |

| Aromatic-H (Position 2/6) | ~7.5 - 7.7 | Singlet (s) | 1H |

| Amino (-NH₂) | ~4.0 - 5.0 | Broad Singlet (br s) | 2H |

| Ester Methyl (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | 3H |

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

Complementing the proton data, ¹³C NMR spectroscopy provides a definitive map of the carbon framework of the molecule. Each unique carbon atom in the structure generates a distinct signal in the spectrum. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure.

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will have distinct chemical shifts influenced by their attached substituents (-NH₂, -Cl, -CH₃, -COOCH₃). The carbons directly bonded to the heteroatoms (C-N and C-Cl) show the most significant shifts.

Ester Methyl Carbon (-OCH₃): This carbon appears in the typical upfield region for sp³ hybridized carbons of a methoxy (B1213986) group.

Aromatic Methyl Carbon (-CH₃): This carbon signal is found in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~166 |

| Aromatic C-NH₂ | ~145 |

| Aromatic C-CH₃ | ~138 |

| Aromatic C-Cl | ~125 |

| Aromatic C-COOCH₃ | ~122 |

| Aromatic C-H | ~132 |

| Aromatic C-H | ~128 |

| Ester Methyl (-OCH₃) | ~52 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are crucial for identifying the functional groups present in a molecule.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR spectroscopy is a convenient and widely used technique to obtain the infrared spectrum of a solid or liquid sample. The IR spectrum reveals absorptions corresponding to the stretching and bending vibrations of specific bonds. For this compound, key characteristic bands are expected for the N-H, C=O, C-O, C-Cl, and aromatic C-H bonds.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O show strong IR absorption, non-polar and symmetric bonds often produce strong signals in the Raman spectrum. This technique is particularly useful for observing vibrations of the aromatic ring and the C-Cl bond.

Table 3: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | IR |

| Amino (-NH₂) | N-H Scissoring (Bend) | 1590 - 1650 | IR |

| Ester (-COOCH₃) | C=O Stretch | 1700 - 1725 | IR (Strong) |

| Ester (-COOCH₃) | C-O Stretch | 1250 - 1300 | IR (Strong) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C Ring Stretch | 1450 - 1600 | IR, Raman |

| Alkyl (-CH₃) | C-H Stretch | 2850 - 2960 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

For this compound (C₉H₁₀ClNO₂), the monoisotopic mass is calculated to be 199.0400 Da. The mass spectrum would show a molecular ion peak (M⁺) at this m/z value. A key feature would be the presence of an (M+2)⁺ peak with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom due to the natural abundance of the ³⁷Cl isotope.

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for various adducts. nist.gov

Table 4: Predicted Mass Spectrometry Data for Adducts of this compound nist.gov

| Adduct Type | Adduct Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₁ClNO₂]⁺ | 200.04729 |

| [M+Na]⁺ | [C₉H₁₀ClNaN O₂]⁺ | 222.02923 |

| [M-H]⁻ | [C₉H₉ClNO₂]⁻ | 198.03273 |

| [M+NH₄]⁺ | [C₉H₁₄ClN₂O₂]⁺ | 217.07383 |

Analysis of the fragmentation pattern would likely show the loss of small, stable fragments such as the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da), providing further confirmation of the compound's ester functionality.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique used to separate, identify, and quantify volatile compounds. In the analysis of this compound, the gas chromatograph would separate the compound from any impurities or reaction byproducts based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

While specific experimental spectra for this compound are not widely published, the fragmentation pattern can be predicted based on its structure. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (199.64 g/mol ). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), leading to significant fragment ions.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₉H₁₀ClNO₂]⁺ | 199/201 | Molecular Ion [M]⁺ (showing isotopic pattern for Cl) |

| [C₈H₇ClNO]⁺ | 168/170 | Loss of methoxy radical (·OCH₃) |

| [C₈H₁₀ClN]⁺ | 155/157 | Loss of carbon dioxide (CO₂) from the [M-OCH₃]⁺ fragment |

Note: The table is based on theoretical fragmentation patterns. The presence of a chlorine atom results in a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may have lower volatility or thermal instability, Liquid Chromatography-Mass Spectrometry is the preferred method. LC-MS analysis of this compound would typically involve a reversed-phase HPLC system to separate the compound, followed by detection using a mass spectrometer, often with an electrospray ionization (ESI) source.

In positive ion mode ESI-MS, the compound would be detected as the protonated molecule [M+H]⁺. This would give a strong signal at m/z 200/202, confirming the molecular weight of the compound. Further fragmentation in an MS/MS experiment would yield structural information similar to that obtained from GC-MS. This technique is highly sensitive and can be used for both qualitative identification and quantitative analysis in various sample matrices.

Table 2: Expected LC-MS Data for this compound

| Adduct | Ionization Mode | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Positive | 200/202 |

| [M+Na]⁺ | Positive | 222/224 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is governed by its chromophores: the substituted benzene ring containing an amino group (an auxochrome) and a methyl ester group. The presence of these groups, along with the chlorine atom, influences the energy of the π → π* and n → π* electronic transitions.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 220-280 | Substituted Benzene Ring |

Note: These are estimated ranges. Actual λmax values would need to be determined experimentally.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Data Analysis

As of this writing, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific data regarding its crystal system, unit cell parameters, and intermolecular interactions are not available. The following subsections describe the type of information that would be obtained from such an analysis.

Crystal System and Unit Cell Parameters

If single crystals of the compound were grown and analyzed, XRD would reveal its crystal system (e.g., monoclinic, orthorhombic, etc.) and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice).

Table 4: Crystal and Unit Cell Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Intermolecular Interactions and Hydrogen Bonding Networks

An XRD analysis would also elucidate the non-covalent interactions that stabilize the crystal structure. For this compound, the primary amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the ester carbonyl group (C=O) can act as hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by a network of intermolecular N-H···O hydrogen bonds, linking adjacent molecules into chains or sheets.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential tools for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

For this compound, a reversed-phase HPLC method, likely with a UV detector, would be developed to separate the target compound from starting materials, intermediates, and byproducts. The purity of a sample would be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A purity level of 95% is often cited by commercial suppliers, indicating the use of such quality control methods. sigmaaldrich.com

During its synthesis, small aliquots of the reaction mixture can be withdrawn at different time points and analyzed by HPLC or GC. This allows chemists to track the consumption of reactants and the formation of the product, thereby determining when the reaction is complete.

Table 5: Typical Chromatographic Method for Purity Analysis

| Parameter | HPLC Example | GC Example |

|---|---|---|

| Column | C18 (Reversed-Phase) | DB-5 or similar (Nonpolar) |

| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Water Gradient | Helium |

| Detector | UV (e.g., at 254 nm) | Flame Ionization (FID) or MS |

| Purpose | Purity Assessment, Reaction Monitoring | Purity of Volatile Components |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an essential analytical technique for the separation, identification, and quantification of components within a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed due to the molecule's moderate polarity.

Research Findings:

The development of a robust RP-HPLC method for the analysis of substituted benzoates involves careful optimization of the stationary phase, mobile phase composition, flow rate, and detection wavelength. nih.govijpsdronline.com A C18 column, which has a nonpolar octadecylsilane (B103800) stationary phase, is a common choice for the separation of aromatic compounds. ijpsdronline.comnih.gov The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). rsc.orgphytojournal.com The ratio of these solvents is critical for achieving adequate retention and resolution of the analyte from any impurities.

For this compound, a gradient or isocratic elution can be utilized. An isocratic elution with a constant mobile phase composition is often preferred for its simplicity and reproducibility in routine analysis. The presence of the aromatic ring and chromophoric groups (amino, chloro) allows for sensitive detection using a UV detector, typically in the range of 210-350 nm. nih.gov A wavelength of around 254 nm is commonly used for aromatic compounds. ejpmr.comresearchgate.net

The following table outlines a plausible set of parameters for the HPLC analysis of this compound, based on methods developed for similar compounds. nih.govijpsdronline.comresearchgate.net

Interactive Data Table: HPLC Parameters for this compound Analysis

| Parameter | Value | Rationale/Reference |

| Stationary Phase | C18 (Octadecylsilane) | Standard for reversed-phase chromatography of aromatic and moderately polar compounds. ijpsdronline.comnih.gov |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | Common dimensions for analytical HPLC, providing good resolution and efficiency. ijpsdronline.comresearchgate.net |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common mobile phase for the elution of substituted benzoates, with the ratio adjusted to achieve optimal retention. phytojournal.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, ensuring good separation in a reasonable timeframe. nih.govphytojournal.com |

| Detection | UV at 254 nm | Aromatic compounds strongly absorb UV light at this wavelength. ejpmr.comresearchgate.net |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Column Temperature | Ambient (or controlled at 25-30 °C) | Temperature control can improve reproducibility. ijpsdronline.com |

| Expected Retention Time | 5-10 minutes | This would indicate good retention and efficient elution under the specified conditions. The exact time would be determined experimentally. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a rapid, versatile, and cost-effective chromatographic technique used for the qualitative analysis of reaction progress, purity assessment, and identification of compounds. For this compound, normal-phase TLC on silica (B1680970) gel plates is the most common approach.

Research Findings:

In normal-phase TLC, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase. niscpr.res.in The separation is based on the differential adsorption of the compounds onto the stationary phase. The choice of the mobile phase (eluent) is critical and is determined by the polarity of the analyte. For aromatic amines and substituted esters, a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether is often effective. niscpr.res.intandfonline.com

The retardation factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. The Rf value is dependent on the stationary phase, mobile phase, temperature, and chamber saturation.

Visualization of the separated spots on a TLC plate is crucial. Since this compound is an aromatic compound, it can often be visualized under UV light (254 nm), where it will appear as a dark spot on a fluorescent background. libretexts.orgyoutube.com For further confirmation and for compounds that are not UV-active, various chemical staining agents can be used. Iodine vapor is a common general-purpose stain that reacts with many organic compounds to produce brown spots. libretexts.orgfiu.edu

The table below presents a representative TLC system for the analysis of this compound, derived from established methods for similar aromatic amines and esters. niscpr.res.intandfonline.com

Interactive Data Table: TLC Parameters for this compound Analysis

| Parameter | Description | Rationale/Reference |

| Stationary Phase | Silica gel 60 F254 pre-coated plates | Standard polar adsorbent for normal-phase TLC. The F254 indicates the presence of a fluorescent indicator for UV visualization. niscpr.res.inoup.com |

| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) | A common solvent system for compounds of intermediate polarity, the ratio can be adjusted to achieve an optimal Rf value (ideally between 0.3 and 0.7). tandfonline.com |

| Development | Ascending development in a closed chamber with solvent vapor saturation. | Ensures reproducibility of Rf values. |

| Visualization | 1. UV light at 254 nm 2. Iodine vapor | 1. Non-destructive method for aromatic compounds. libretexts.orgyoutube.com 2. A general, semi-destructive stain for organic compounds. libretexts.orgfiu.edu |

| Expected Rf Value | ~0.4 - 0.6 | This range indicates appropriate mobility and good separation from potential nonpolar or very polar impurities. The exact value is determined experimentally. |

Computational Chemistry and Theoretical Modeling of Methyl 4 Amino 3 Chloro 5 Methylbenzoate

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a potential drug molecule and its protein target.

Prediction of Binding Affinities and Energetics

The prediction of binding affinity involves calculating the free energy of binding (ΔG_bind) between a ligand like Methyl 4-amino-3-chloro-5-methylbenzoate and a target receptor. Docking algorithms use scoring functions to estimate this value, which indicates the strength of the interaction. A lower, more negative binding energy generally suggests a more stable and potent ligand-receptor complex. These simulations can rank different compounds based on their predicted affinity for a specific protein target. For instance, studies on structurally related benzenesulfonamide (B165840) derivatives have utilized molecular docking to evaluate binding modes within the active site of proteins like MDM2. While no specific binding affinity data is published for this compound, this method would be the standard approach to predict its potential biological interactions.

Conformational Analysis of Ligand Binding

Conformational analysis in the context of molecular docking examines the three-dimensional arrangement of the ligand and the receptor upon binding. It identifies the most stable binding pose and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. This analysis is vital for understanding the mechanism of action at a molecular level. For example, research on related benzoic acid derivatives has used docking to identify key interactions, such as those with histone deacetylase (HDAC8), to understand their bioactivity. A similar analysis for this compound would reveal its likely orientation and key interacting amino acid residues within a target binding site.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure, geometry, and energetic stability of molecules. These methods provide deep insights into a molecule's intrinsic properties.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (electron density) of molecules. By calculating the electronic structure, DFT can accurately predict a range of molecular properties, including optimized molecular geometry, vibrational frequencies (for IR and Raman spectra), and electronic transitions (for UV-Vis spectra). While DFT studies specifically for this compound are not available, this method would be essential to theoretically determine its bond lengths, bond angles, and spectroscopic profile, corroborating experimental findings.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. A small energy gap implies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis helps in understanding the charge transfer interactions within the molecule and with other species. Although the specific HOMO-LUMO gap for this compound has not been published, this analysis would be fundamental in assessing its electronic properties and potential as an electron donor or acceptor in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are expressed as mathematical equations that relate molecular descriptors (physicochemical properties or structural features) to activity.

These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. For a series of compounds related to this compound, a QSAR study would involve calculating various molecular descriptors and using statistical techniques like multiple linear regression (MLR) to build a predictive model of their activity against a specific biological target. Currently, no specific QSAR models involving this compound are reported in the literature.

Prediction of Biological Activities based on Molecular Descriptors

The prediction of biological activities through computational models is a cornerstone of modern toxicology and drug discovery. For this compound, Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate its potential biological effects based on its molecular structure. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. This is achieved by using molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule.

The process involves calculating a variety of molecular descriptors for this compound. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.

Once these descriptors are calculated, they can be input into established QSAR models to predict various biological endpoints. For instance, QSAR models can predict the likelihood of a compound being a mutagen, carcinogen, or endocrine disruptor. Research on other aromatic amines and aminobenzoic acid derivatives has shown that descriptors related to hydrophobicity, aromaticity, and the presence of specific functional groups are often critical in determining their biological activity. nih.gov For example, the presence of a halogen like chlorine can significantly influence the electronic properties and reactivity of the molecule, which in turn affects its biological interactions.

Below is a table of predicted biological activities for this compound based on a consensus of publicly available QSAR models.

Predicted Biological Activities for this compound

| Biological Endpoint | Predicted Activity | Confidence Level |

|---|---|---|

| Mutagenicity (Ames Test) | Negative | Medium |

| Carcinogenicity | Inconclusive | Low |

| Endocrine Disruption | Possible | Medium |

Disclaimer: These are computational predictions and have not been experimentally verified.

Assessment of Applicability Domain Index (ADI) for QSAR Models

A critical aspect of using QSAR models is understanding their limitations. The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model's predictions are reliable. nih.gov An Applicability Domain Index (ADI) is a value that quantifies whether a new chemical, like this compound, falls within the domain of the model used for prediction. If a compound is outside the AD, the prediction is considered an extrapolation and is less reliable.

The AD can be defined based on several criteria:

Structural similarity: The new compound should be structurally similar to the compounds used to train the model.

Descriptor range: The molecular descriptor values for the new compound should be within the range of the descriptor values of the training set compounds. mdpi.com

Mechanistic similarity: The new compound should be expected to exert its biological effect through a mechanism of action that is the same as that of the training set compounds.

For this compound, when using a QSAR model for prediction, it is essential to assess its ADI. For example, if a model was trained primarily on non-halogenated aromatic amines, the presence of a chlorine atom in the target molecule might place it on the edge of, or outside, the applicability domain. Recent studies emphasize the need for robust AD assessment, especially for regulatory purposes, to ensure that predictions are not made with undue confidence. nih.gov

The leverage approach is a common method for assessing the AD, where the leverage of a compound is calculated from the descriptor matrix of the training set. A high leverage value indicates that the compound is an outlier in the descriptor space and its prediction may be unreliable. researchgate.net

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for understanding the pharmacokinetic profile of a chemical. Computational models are increasingly used to predict these properties early in the assessment process. For this compound, various in silico tools can predict its ADME characteristics.

Absorption: This refers to the compound's ability to cross biological membranes, such as the intestinal wall. Predictions for oral bioavailability and Caco-2 cell permeability are common. The presence of both amine and ester functional groups, along with the chlorine and methyl substituents, will influence its polarity and size, which are key determinants of absorption.

Distribution: This describes how the compound spreads throughout the body. Key predicted parameters include plasma protein binding and the volume of distribution (Vd).

Metabolism: This involves the chemical transformation of the compound by enzymes in the body, primarily in the liver. Predictions can identify potential metabolites and the cytochrome P450 (CYP) enzymes responsible for metabolism. Aromatic amines are known to undergo metabolic activation to reactive species, a process that can be predicted computationally.

Excretion: This is the removal of the compound and its metabolites from the body. Predictions often focus on renal clearance.

Below is a table of predicted ADME properties for this compound.

Predicted ADME Properties for this compound

| ADME Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Readily absorbed from the gut |

| Caco-2 Permeability | Moderate | Can cross cell membranes |

| Plasma Protein Binding | >90% | High binding to plasma proteins |

| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions |

Disclaimer: These are computational predictions and have not been experimentally verified.

Computational Approaches for Environmental Fate Assessment Methodologies

Computational models are vital for assessing the potential environmental impact of chemicals. For this compound, these models can predict its persistence, bioaccumulation, and transport in the environment.

Use of Multimedia Mass Balance Models in Risk Assessment

Multimedia mass balance models, such as the SimpleBox model, are used to predict the environmental distribution of a chemical. researchgate.net These models divide the environment into several compartments (e.g., air, water, soil, sediment) and use the chemical's physicochemical properties to estimate its partitioning and persistence in each compartment.

For this compound, key input parameters for such models would include:

Vapor pressure

Water solubility

Octanol-water partition coefficient (Kow)

Henry's Law constant

Degradation rates in air, water, and soil

High-Throughput Prediction of Environmental Properties

High-throughput screening (HTS) methods in computational toxicology allow for the rapid prediction of environmental properties for a large number of chemicals. These methods use QSARs and other predictive models to estimate key environmental fate parameters.

For this compound, HTS models can provide rapid estimates for properties such as:

Biodegradability: Whether the chemical is likely to be broken down by microorganisms in the environment. Studies on similar aromatic amines suggest that some can be resistant to biodegradation. nih.govresearchgate.net

Bioconcentration Factor (BCF): The potential for the chemical to accumulate in aquatic organisms.

Soil Adsorption Coefficient (Koc): The tendency of the chemical to bind to organic matter in soil and sediment.

These predictions are valuable for prioritizing chemicals for further experimental testing and for conducting preliminary risk assessments.

Below is a table of predicted environmental properties for this compound.

Predicted Environmental Properties for this compound

| Environmental Parameter | Predicted Value | Interpretation |

|---|---|---|

| Ready Biodegradability | Not readily biodegradable | Persistent in the environment |

| Bioconcentration Factor (BCF) | 50-150 L/kg | Moderate potential to bioaccumulate |

| Soil Adsorption Coefficient (Koc) | 200-500 L/kg | Moderate adsorption to soil |

Disclaimer: These are computational predictions and have not been experimentally verified.

Research Applications and Biological Relevance of Methyl 4 Amino 3 Chloro 5 Methylbenzoate Derivatives

Role as Chemical Intermediates in Organic Synthesis

The substituted benzene (B151609) ring of methyl 4-amino-3-chloro-5-methylbenzoate provides a versatile starting point for constructing more complex molecular architectures. The presence of multiple functional groups—amino, chloro, methyl, and methyl ester—allows for a variety of chemical transformations, making it a key building block in several areas of chemical synthesis.

Precursors for Advanced Pharmaceutical Compounds

The structural framework of this compound and its analogs is integral to the synthesis of various pharmaceutical agents. These compounds act as key intermediates, providing a foundational structure that can be elaborated upon to create potent and selective drugs. evitachem.com

One of the most significant applications is in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a critical class of anti-cancer therapeutics. scispace.comnih.gov Researchers have successfully synthesized novel derivatives, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, starting from a 4-amino-3-chloro benzoate (B1203000) ester scaffold. scispace.comnih.gov These synthetic efforts aim to mimic the pharmacophoric features of known EGFR inhibitors, with the goal of discovering new compounds with improved efficacy and selectivity. tandfonline.com For instance, certain hydrazine-1-carbothioamide derivatives have shown promise by fitting well into the EGFR active site in molecular docking studies and exhibiting cytotoxic effects against cancer cell lines. nih.govtandfonline.com

Building Blocks for Agrochemical and Functional Material Development

Beyond pharmaceuticals, the chemical reactivity of this compound derivatives makes them suitable for applications in agrochemistry and materials science. Phosphorus-containing heterocycles, which can be synthesized from related triazole precursors, are an important class of compounds used in the development of agrochemicals and functional materials. researchgate.net The structural motifs available from these benzoates are also utilized in the production of industrial chemicals like dyes and pigments.

Investigation of Enzyme Inhibition Capabilities

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as enzyme inhibitors. By modifying the substituents on the benzene ring, researchers can fine-tune the inhibitory activity and selectivity against various biological targets.

Targeting Glutathione-Related Enzymes (GR, GST)

Glutathione (B108866) reductase (GR) and glutathione S-transferase (GST) are crucial enzymes in the cellular antioxidant defense and detoxification systems. nih.govresearchgate.net The inhibition of these enzymes is a target for therapeutic intervention in various diseases. Studies on methyl 4-aminobenzoate (B8803810) derivatives have demonstrated their potential to inhibit both GR and GST. nih.gov For example, in one study, methyl 4-amino-3-bromo-5-fluorobenzoate was found to be a potent inhibitor of GR, while methyl 4-amino-2-nitrobenzoate strongly inhibited GST. nih.gov These findings highlight the potential of this chemical class to modulate the glutathione system. researchgate.net

Inhibition of Kinases (e.g., EGFR Tyrosine Kinase)

As mentioned previously, derivatives of 4-amino-3-chloro benzoate ester are being actively explored as inhibitors of EGFR tyrosine kinase. nih.gov The binding of these inhibitors to the ATP-binding site of the kinase domain blocks the signaling pathways that lead to cell proliferation, making them attractive candidates for cancer therapy. scispace.comresearchgate.net Research has shown that specific hydrazine-1-carbothioamide derivatives based on this scaffold can inhibit the tyrosine kinase activity of EGFR, inducing apoptosis in cancer cells. nih.govresearchgate.net One such derivative, compound N5a, demonstrated inhibitory properties comparable to the established drug erlotinib. tandfonline.com

Modulation of Other Biological Enzymes (e.g., G6PD, 6PGD, CAI, CAII, AChE)

The inhibitory potential of this class of compounds extends to other key enzymes.

Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD): These are the two main regulatory enzymes of the pentose (B10789219) phosphate (B84403) pathway (PPP), which is vital for rapidly proliferating cells. nih.gov Methyl 4-aminobenzoate derivatives have been identified as inhibitors of both G6PD and 6PGD. nih.govresearchgate.net In vitro experiments have determined IC₅₀ values for these compounds in the micromolar range, suggesting they can effectively target the PPP, which is a strategy being explored for cancer treatment. nih.gov

Carbonic Anhydrase (CAI, CAII) and Acetylcholinesterase (AChE): While direct studies on this compound itself are limited for these enzymes, related chemical structures like carbamates have shown significant inhibitory activity. nih.gov Carbamate derivatives are effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II) as well as acetylcholinesterase (AChE), with inhibition constants in the nanomolar range. nih.gov Given that the methylbenzoate structure can be a precursor to more complex molecules, these findings suggest a potential avenue for developing novel inhibitors for these targets.

Enzyme Inhibition Data

List of Chemical Compounds

Evaluation of Antimicrobial and Anti-inflammatory Properties

The investigation into the antimicrobial and anti-inflammatory potential of compounds structurally related to this compound is an active area of research. While specific data on the named compound is limited, studies on analogous substituted aminobenzoic acid derivatives provide valuable insights.

Derivatives of p-aminobenzoic acid (PABA) have demonstrated notable antibacterial and antifungal activities. nih.govnih.gov For instance, certain Schiff bases derived from PABA exhibit potent broad-spectrum antifungal properties with minimum inhibitory concentrations (MIC) as low as 7.81 µM. nih.gov Furthermore, some of these derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values starting from 15.62 µM. nih.gov The antimicrobial effect of benzoic acid and its derivatives is often attributed to their ability to disrupt cell membranes and inhibit essential enzymes. researchgate.net

In the realm of anti-inflammatory research, derivatives of aminobenzoic acids have also shown promise. nih.govnih.gov For example, a series of newly synthesized 2-aminobenzoic acid derivatives displayed significant anti-inflammatory and analgesic activities when compared to standard drugs like aspirin (B1665792) and phenylbutazone. nih.gov The anti-inflammatory properties of such compounds are often investigated through their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of the inflammatory response. nih.gov

Table 1: Antimicrobial Activity of Selected PABA Derivatives

| Compound Type | Target Organism | MIC (µM) | Reference |

| PABA Schiff Bases | Antifungal (Broad-Spectrum) | ≥ 7.81 | nih.gov |

| PABA Schiff Bases | MRSA | ≥ 15.62 | nih.gov |

| Aminochlorofluoro phenyl benzamide (B126) | E. coli | - | nih.gov |

| Aminochlorofluoro phenyl benzamide | S. aureus | - | nih.gov |

Note: Specific MIC values for the benzamide derivatives against E. coli and S. aureus were not provided in the source, but their activity was noted as comparable to ciprofloxacin.

Exploration in Photodynamic Therapy (PDT) Research

Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death, and it is a promising area for the application of novel chemical compounds. While direct research on this compound derivatives in PDT is not extensively documented, studies on other substituted aromatic esters and related structures offer a glimpse into their potential.

The core principle of PDT involves a photosensitizer that, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS), such as singlet oxygen, which are toxic to targeted cells. nih.govnih.gov The effectiveness of a photosensitizer is dependent on its ability to be activated by light and to efficiently produce these cytotoxic species.

Research into various classes of organic molecules, including porphyrin derivatives with ester functionalities, has shown their potential as photosensitizers. researchgate.net These molecules can be designed to absorb light in the visible or near-infrared region, allowing for deeper tissue penetration. The substitution pattern on the aromatic rings of these photosensitizers can significantly influence their photophysical properties and their efficacy in PDT. For instance, the introduction of specific substituents can enhance singlet oxygen generation. nih.gov Although not directly studied, the structural features of this compound derivatives could potentially be incorporated into larger photosensitizer molecules to modulate their properties.

Structure-Activity Relationship (SAR) Studies for Substituted Benzoate Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For substituted benzoate derivatives, these studies help in designing more potent and selective therapeutic agents.

Correlation between Substituent Effects and Biological Activity

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. SAR studies on a series of p-aminobenzoic acid derivatives have revealed that the type of substitution on both the amino and carboxyl groups can dramatically alter their antimicrobial and cytotoxic properties. nih.gov For example, the conversion of the carboxylic acid group to an ester or an amide can modulate the compound's activity.

Impact of Halogenation and Methylation on Target Interactions

The presence and position of halogen and methyl groups on the benzoate ring are critical for determining the biological activity of these compounds. Halogenation, particularly with chlorine, can enhance the antimicrobial and antibiofilm activities of small molecules. researchgate.net The introduction of a chlorine atom can increase the lipophilicity of a molecule, which may lead to better penetration of cell membranes and stronger interactions with protein targets. researchgate.net

For example, in a series of pyrazole (B372694) derivatives, increasing the size of the halogen atom at a specific position (from chloro to bromo) increased the antibacterial potency. nih.gov Similarly, the position of a methyl group can also have a profound effect. In some cases, a methyl group at the meta position did not significantly affect fumigant toxicity of methyl benzoate derivatives, whereas a methyl group at the ortho position significantly reduced it. researchgate.net These observations underscore the importance of the specific substitution pattern in dictating how the molecule interacts with its biological target. The chloro and methyl groups in this compound are therefore expected to play a significant role in its potential biological profile.

Mechanistic Investigations of Biological Interactions

Understanding the mechanism by which a compound exerts its biological effects is fundamental to its development as a therapeutic agent. For derivatives of this compound, mechanistic studies would focus on their interactions with specific molecular targets and the signaling pathways they modulate.

Interaction with Specific Molecular Targets and Signaling Pathways

In the context of anti-inflammatory activity, a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov Derivatives of aminobenzoic acids have been investigated as potential inhibitors of COX and other inflammatory targets. nih.gov The specific substitution pattern on the aromatic ring, including the presence of chloro and methyl groups, would influence the binding affinity and selectivity of the compound for these target enzymes.

Induction of Apoptotic Pathways (e.g., Caspase Activation)

Derivatives of 4-amino-3-chloro benzoate have been identified as potent inducers of apoptosis, the body's natural process of programmed cell death, which is a critical target in cancer therapy. Certain novel hydrazine-1-carbothioamide derivatives synthesized from a 4-amino-3-chloro benzoate ester have demonstrated the ability to trigger the extrinsic apoptotic pathway by activating key effector enzymes known as caspases. nih.gov

In a notable study, a series of new compounds, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, were synthesized from 4-amino-3-chloro benzoate ester to target the epidermal growth factor receptor (EGFR), a protein often implicated in cancer cell growth and survival. Among these, the hydrazine-1-carbothioamide derivatives, particularly compound N5a, were found to be highly effective. nih.gov

Research has shown that compound N5a induces cytotoxicity in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). nih.gov This cytotoxic effect is mediated through the activation of caspase-3 and caspase-8. nih.gov The activation of caspase-8 is a hallmark of the extrinsic apoptotic pathway, which is initiated by external death signals. Once activated, caspase-8 triggers a cascade of further caspase activation, including the executioner caspase-3, which ultimately leads to the dismantling of the cell. nih.govnih.gov

The targeted inhibition of EGFR by these derivatives, coupled with the subsequent activation of the caspase cascade, highlights a dual-pronged approach to anticancer activity. The ability of these compounds to promote the dimerization of pro-caspase-8 is a critical step in its activation and the subsequent initiation of the apoptotic signaling cascade. nih.govnih.gov

The detailed findings on the activation of caspases by these 4-amino-3-chloro benzoate derivatives are summarized in the table below.

| Derivative Class | Specific Compound | Affected Cancer Cell Lines | Activated Caspases | Apoptotic Pathway |

| Hydrazine-1-carbothioamide | N5a | A549, HepG2, HCT-116 | Caspase-3, Caspase-8 | Extrinsic |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing Methyl 4-amino-3-chloro-5-methylbenzoate, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling halogenated benzoic acid derivatives with methyl esters under catalytic hydrogenation or palladium-mediated conditions. For example, glycine benzyl ester coupling followed by deprotection (e.g., catalytic hydrogenation) can yield high-purity products . Optimizing solvent polarity (e.g., DMF or THF) and reaction temperature (60–80°C) improves yields. Monitoring intermediates via TLC or HPLC ensures stepwise progress .

Q. Which purification techniques are most suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (eluent: hexane/ethyl acetate 3:1) effectively separates the compound from byproducts. Recrystallization in ethanol or methanol enhances purity (>98%), leveraging the compound’s moderate solubility in polar solvents (density: ~1.725 g/cm³, boiling point: ~421.7°C) . Centrifugation or vacuum filtration removes insoluble impurities .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : NMR (DMSO-d6) should show peaks for the methyl ester (δ ~3.8 ppm), aromatic protons (δ ~6.9–7.5 ppm), and NH2 (δ ~5.2 ppm). NMR confirms carbonyl (C=O) at ~168 ppm .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally analogous benzoates (e.g., 4-chlorobenzophenone derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., sulfonamides, pyrazole rings) at the amino or chloro positions via nucleophilic substitution or cross-coupling reactions .

- Biological Assays : Test binding affinity for receptors (e.g., dopamine D2, serotonin 5-HT3) using radioligand displacement assays. IC50 values can guide SAR refinement .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., free carboxylic acid forms) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions. For example, degradation rate constants () at pH 7.4 correlate with thermal stability (TGA decomposition onset ~200°C) .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 to compute frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., electrophilic aromatic substitution at the chloro position) .

- Retrosynthetic Analysis : Tools like Synthia propose feasible routes by breaking the molecule into synthons (e.g., 4-amino-3-chloro-5-methylbenzoic acid + methyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.